Thrombospondin-1 (1016-1023) (human, bovine, mouse)
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Overview
Description
Thrombospondin-1 (1016-1023) (human, bovine, mouse) is a peptide derived from the C-terminal end of the native sequence of Thrombospondin-1. It is known for its role as a CD47 agonist peptide, which means it can bind to and activate the CD47 receptor. This peptide has significant implications in immunology and inflammation, particularly in the modulation of immune responses and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thrombospondin-1 (1016-1023) (human, bovine, mouse) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence, facilitated by coupling reagents like HBTU or DIC.
Cleavage: Once the full peptide sequence is assembled, it is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of Thrombospondin-1 (1016-1023) (human, bovine, mouse) follows similar principles but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity levels necessary for research applications .
Chemical Reactions Analysis
Types of Reactions
Thrombospondin-1 (1016-1023) (human, bovine, mouse) primarily undergoes peptide bond formation during its synthesis. It can also participate in:
Oxidation: Particularly at methionine residues, which can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .
Scientific Research Applications
Thrombospondin-1 (1016-1023) (human, bovine, mouse) has a wide range of applications in scientific research:
Immunology: It is used to study the modulation of immune responses, particularly through its interaction with the CD47 receptor.
Apoptosis: The peptide is involved in research on programmed cell death, as it can induce apoptosis in certain cell types.
Cancer Research: Its role in inhibiting angiogenesis makes it a valuable tool in cancer research, particularly in studying tumor growth and metastasis.
Cell Biology: It is used to investigate cell adhesion, migration, and signaling pathways
Mechanism of Action
Thrombospondin-1 (1016-1023) (human, bovine, mouse) exerts its effects primarily through binding to the CD47 receptor. This interaction can lead to various cellular responses, including:
Apoptosis: Activation of CD47 can induce caspase-independent apoptosis-like cell death.
Immune Modulation: It can modulate both innate and adaptive immune responses by interacting with integrins and other cell surface receptors.
Angiogenesis Inhibition: The peptide can inhibit the formation of new blood vessels, which is crucial in cancer research
Comparison with Similar Compounds
Similar Compounds
Thrombospondin-1 (TSP-1): The full-length protein from which Thrombospondin-1 (1016-1023) is derived.
Thrombospondin-2 (TSP-2): Another member of the thrombospondin family with similar functions.
CD47 Agonist Peptides: Other peptides that can bind to and activate the CD47 receptor.
Uniqueness
Thrombospondin-1 (1016-1023) (human, bovine, mouse) is unique due to its specific sequence and its role as a CD47 agonist. Its ability to modulate immune responses and induce apoptosis makes it particularly valuable in research settings. Compared to other similar compounds, it offers a targeted approach to studying the CD47 pathway and its implications in various biological processes .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H81N13O10S/c1-32(2)46(53(76)63-41(24-27-80-5)49(72)67-45(30-36-31-62-40-18-10-9-16-38(36)40)51(74)64-42(55(78)79)19-11-12-25-57)69-54(77)47(33(3)4)68-52(75)44(29-35-20-22-37(70)23-21-35)66-50(73)43(28-34-14-7-6-8-15-34)65-48(71)39(58)17-13-26-61-56(59)60/h6-10,14-16,18,20-23,31-33,39,41-47,62,70H,11-13,17,19,24-30,57-58H2,1-5H3,(H,63,76)(H,64,74)(H,65,71)(H,66,73)(H,67,72)(H,68,75)(H,69,77)(H,78,79)(H4,59,60,61)/t39-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPWCMITEMLEAX-MGQPXDLZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H81N13O10S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1128.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.